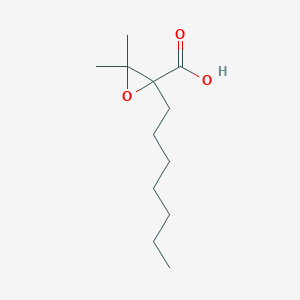

2-Heptyl-3,3-dimethyloxirane-2-carboxylic acid

Description

2-Heptyl-3,3-dimethyloxirane-2-carboxylic acid is an oxirane (epoxide) derivative featuring a carboxylic acid group at the 2-position, a heptyl chain at the same position, and two methyl groups at the 3,3-positions. The heptyl substituent likely enhances lipophilicity compared to shorter alkyl or aromatic substituents, influencing solubility and biological interactions .

Properties

CAS No. |

5445-39-6 |

|---|---|

Molecular Formula |

C12H22O3 |

Molecular Weight |

214.30 g/mol |

IUPAC Name |

2-heptyl-3,3-dimethyloxirane-2-carboxylic acid |

InChI |

InChI=1S/C12H22O3/c1-4-5-6-7-8-9-12(10(13)14)11(2,3)15-12/h4-9H2,1-3H3,(H,13,14) |

InChI Key |

IVFRQLCTNLNXCF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC1(C(O1)(C)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Epoxidation of Unsaturated Precursors

One classical approach involves the epoxidation of an α,β-unsaturated carboxylic acid or ester bearing a heptyl substituent. This method typically uses peracids or peroxides as oxidizing agents to convert the double bond into the oxirane ring.

-

- Starting material: 2-heptyl-3,3-dimethylbutenoic acid or its ester derivatives.

- Oxidant: Meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide in the presence of a catalyst.

- Solvent: Dichloromethane or acetonitrile.

- Temperature: 0 to 25 ºC to control selectivity.

Outcome : Formation of the epoxide ring at the 2,3-position with retention of the carboxylic acid or ester functionality.

This method benefits from mild conditions and good stereoselectivity but requires careful control to avoid over-oxidation or ring-opening side reactions.

Cyclopropane Ring Functionalization and Ring Expansion

A patented process related to the synthesis of structurally similar compounds involves starting from 3,3-dimethyl-2-formylcyclopropane-carboxylic acid esters, which can be transformed into the oxirane ring through oxidation and ring expansion steps.

-

- Synthesis of 3,3-dimethylcyclopropane carboxylic acid ester intermediates.

- Oxidation using molybdenum trioxide or tungstic acid catalysts to introduce the epoxide functionality.

- Ring expansion or rearrangement to form the oxirane ring with the heptyl substituent.

-

- Molybdenum trioxide (MoO3)

- Tungstic acid (H2WO4)

- Heteropoly acids as oxidation catalysts

-

- High regio- and stereoselectivity.

- Potential scalability for industrial synthesis.

-

- Requires multi-step synthesis and careful catalyst handling.

- Sensitivity to reaction conditions.

Direct Alkylation and Epoxidation Sequence

Another synthetic route involves first constructing the 3,3-dimethyloxirane-2-carboxylic acid core, followed by alkylation at the 2-position with a heptyl group.

-

- Preparation of 3,3-dimethyloxirane-2-carboxylic acid or its ester.

- Alkylation using heptyl halides under basic conditions.

- Purification and isolation of the target acid.

-

- Alkylation must be controlled to avoid multiple substitutions.

- Protection/deprotection strategies may be required to maintain epoxide integrity.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Epoxidation of Unsaturated Acid | 2-Heptyl-3,3-dimethylbutenoic acid/ester | mCPBA, H2O2, solvents | 0-25 ºC, mild solvents | Mild, stereoselective | Sensitive to over-oxidation |

| Cyclopropane Ring Functionalization | 3,3-Dimethyl-2-formylcyclopropane ester | MoO3, tungstic acid, heteropoly acids | Oxidative conditions, controlled temperature | High selectivity, scalable | Multi-step, catalyst handling |

| Alkylation of Oxirane Core | 3,3-Dimethyloxirane-2-carboxylic acid | Heptyl halides, base | Anhydrous, inert atmosphere | Direct introduction of heptyl group | Requires protection strategies |

Research Findings and Analytical Data

- Spectral Analysis : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm the structure and purity of synthesized compounds. For example, 13C NMR spectra show characteristic shifts for the oxirane carbons and carboxylic acid carbonyl carbon.

- Mass Spectrometry : Electron ionization mass spectra typically exhibit a molecular ion peak consistent with the molecular weight (~242 Da) and fragment peaks corresponding to loss of alkyl groups and ring cleavage.

- Patent Literature : Patent EP1120393A1 describes catalytic oxidation methods for related cyclopropane derivatives to produce epoxide-containing carboxylic acid esters, which can be adapted for the target compound.

- Physical Properties : The compound exhibits a high boiling point and moderate polarity, consistent with its molecular structure and functional groups.

Chemical Reactions Analysis

Types of Reactions

2-heptyl-3,3-dimethyl-oxirane-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.

Reduction: Reduction reactions can convert the oxirane ring into alcohols.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include peracids like m-CPBA.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions to open the oxirane ring.

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-heptyl-3,3-dimethyl-oxirane-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

Industry: Used in the production of polymers and resins, where the oxirane ring can undergo polymerization reactions

Mechanism of Action

The mechanism of action of 2-heptyl-3,3-dimethyl-oxirane-2-carboxylic acid involves the reactivity of the oxirane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can form various products depending on the nucleophile and reaction conditions. The compound can interact with enzymes and other biological molecules, potentially inhibiting or modifying their activity .

Comparison with Similar Compounds

Structural Analogs of Oxirane-Carboxylic Acids/Esters

The following compounds share the oxirane-carboxylic acid/ester core but differ in substituents, stereochemistry, and functional groups:

Key Differences and Implications

Carboxylic acid vs. ester: The free acid group in 3,3-dimethyloxirane-2-carboxylic acid allows for salt formation, improving water solubility, whereas ester derivatives (e.g., methyl esters) are more volatile and suited for organic reactions .

Synthesis and Reactivity :

- Nitrophenyl-substituted oxiranes undergo acid-catalyzed rearrangements, highlighting the reactivity of the epoxide ring. The heptyl-substituted analog may exhibit similar ring-opening reactivity for derivatization .

Research Findings and Data Gaps

- Physical Properties : The molecular weight of the target compound is estimated to exceed 250 g/mol (based on 3,3-dimethyloxirane-2-carboxylic acid’s MW 139.11 + heptyl chain C₇H₁₅), but experimental data are lacking.

- Biological Activity: No direct evidence links the compound to antimicrobial or signaling roles.

- Stereochemical Considerations : The (2R,3R)-configuration in related oxiranes influences enzyme binding and metabolic stability, underscoring the need for chiral analysis of the target compound .

Biological Activity

2-Heptyl-3,3-dimethyloxirane-2-carboxylic acid (CAS No. 5445-39-6) is a compound characterized by its unique oxirane structure, which contributes to its biological activity. This article reviews the biological properties, mechanisms of action, and potential applications of this compound based on current research findings.

| Property | Value |

|---|---|

| Molecular Formula | C12H22O3 |

| Molecular Weight | 214.30 g/mol |

| IUPAC Name | 2-heptyl-3,3-dimethyloxirane-2-carboxylic acid |

| InChI Key | IVFRQLCTNLNXCF-UHFFFAOYSA-N |

The compound features a heptyl group and a carboxylic acid functional group, which influence its chemical reactivity and biological interactions.

The biological activity of 2-heptyl-3,3-dimethyloxirane-2-carboxylic acid is primarily attributed to the reactivity of the oxirane ring . The ring strain makes it susceptible to nucleophilic attacks, leading to ring-opening reactions that can form various products. These reactions may interact with enzymes and other biological molecules, potentially inhibiting or modifying their activity.

Anticancer Potential

Recent studies have indicated that compounds similar to 2-heptyl-3,3-dimethyloxirane-2-carboxylic acid can act as selective inhibitors of the phosphoinositide 3-kinase alpha (PI3Ka) pathway, which is often mutated in various cancers. Targeting this pathway may provide therapeutic opportunities in cancer treatment .

Enzyme Interactions

The compound's unique structure allows it to be a candidate for studying enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it useful in biochemical research for understanding metabolic processes.

Case Studies

- Study on PI3Ka Inhibition : A study investigated the effects of compounds similar to 2-heptyl-3,3-dimethyloxirane-2-carboxylic acid on PI3Ka signaling pathways. The results demonstrated that selective inhibition could reduce tumor growth in specific cancer models while minimizing side effects associated with traditional therapies .

- Metabolic Pathway Analysis : Another research project focused on the metabolic pathways affected by this compound in A549 lung cancer cells. The study identified several metabolites produced upon treatment with the compound, suggesting its role in modulating cellular metabolism and potentially influencing cancer cell survival .

Organic Synthesis

Due to its oxirane structure, 2-heptyl-3,3-dimethyloxirane-2-carboxylic acid serves as a valuable building block in organic synthesis. It can be utilized in the formation of complex molecules with multiple functional groups.

Polymer Production

The compound is also explored for its applications in producing polymers and resins. The oxirane ring can undergo polymerization reactions, leading to materials with diverse properties suitable for industrial applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Heptyl-3,3-dimethyloxirane-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of oxirane derivatives typically involves cyclization of precursor acids or esters. For example, cyclization using acidic catalysts like boron trifluoride diethyl etherate (BF₃·Et₂O) has been effective for structurally similar compounds, such as 2-methyl-3-oxocyclopentane-1-carboxylic acid derivatives . Key parameters include temperature control (0–25°C), solvent selection (e.g., dichloromethane), and stoichiometric ratios of the catalyst. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product.

Q. Which spectroscopic techniques are most effective for characterizing 2-Heptyl-3,3-dimethyloxirane-2-carboxylic acid?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the oxirane ring structure and substituent positions. Infrared (IR) spectroscopy can validate carboxylic acid and epoxide functional groups. High-resolution mass spectrometry (HRMS) or LC-MS ensures molecular weight accuracy. For purity assessment, reverse-phase HPLC with UV detection (210–254 nm) is advised .

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Stability studies should include accelerated degradation tests under stress conditions (e.g., 40°C/75% relative humidity for 4 weeks). Monitor degradation via HPLC and track changes in epoxide ring integrity using NMR. Safety data sheets for related oxirane-carboxylic acids recommend storage at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or polymerization .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data (e.g., antibacterial vs. no activity) be resolved?

- Methodological Answer : Discrepancies may arise from differences in bacterial strains, assay protocols (e.g., broth microdilution vs. disk diffusion), or compound purity. To address this:

- Conduct comparative studies using standardized CLSI/MIC protocols .

- Validate purity via orthogonal methods (e.g., elemental analysis, Karl Fischer titration).

- Perform dose-response assays with positive controls (e.g., ampicillin) and statistical meta-analysis of published data .

Q. What computational strategies are effective for predicting interactions between 2-Heptyl-3,3-dimethyloxirane-2-carboxylic acid and biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) can model binding to bacterial enzymes (e.g., penicillin-binding proteins). Quantum mechanics/molecular mechanics (QM/MM) simulations assess epoxide ring reactivity in enzymatic environments. Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP and topological polar surface area (TPSA) can predict bioavailability .

Q. How to design experiments to study metabolic pathways of this compound in mammalian systems?

- Methodological Answer : Radiolabel the compound (e.g., ¹⁴C at the heptyl chain) and track metabolites in vitro (hepatocyte incubations) and in vivo (rodent models). Use LC-MS/MS for metabolite identification. Compare results with cytochrome P450 inhibition assays (CYP3A4, CYP2D6) to elucidate enzymatic involvement .

Safety and Experimental Design

Q. What safety protocols are critical when handling 2-Heptyl-3,3-dimethyloxirane-2-carboxylic acid in the lab?

- Methodological Answer : Follow GHS hazard mitigation guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.